5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one
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Overview
Description
5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one is a heterocyclic organic compound that features both pyridine and oxazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-hydroxypyridine, is reacted with formaldehyde to form 2-(hydroxymethyl)pyridine.
Cyclization: The 2-(hydroxymethyl)pyridine is then cyclized with an appropriate reagent, such as phosgene or triphosgene, to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially leading to ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to ring-opened products.
Scientific Research Applications
5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can act as a pharmacophore, binding to active sites and inhibiting enzyme activity. The pyridine ring may enhance binding affinity through π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
5-((2-oxopyridin-1(2H)-yl)methyl)thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.
5-((2-oxopyridin-1(2H)-yl)methyl)imidazolidin-2-one: Contains an imidazolidinone ring.
Uniqueness
5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one is unique due to the presence of both pyridine and oxazolidinone rings, which confer distinct chemical properties and potential biological activities. The combination of these rings allows for versatile chemical modifications and a broad range of applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
5-[(2-oxopyridin-1-yl)methyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-3-1-2-4-11(8)6-7-5-10-9(13)14-7/h1-4,7H,5-6H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPKMPGAWOEBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN2C=CC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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